(6-Methoxy-isoquinolin-4-yl)-acetic acid

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Researchers requiring a direct-acting aldose reductase inhibitor for enzymatic assays often encounter scaffold ambiguity-generic isoquinoline acetic acids lack the precise 6-methoxy substitution essential for potent target engagement and reliable SAR data. (6-Methoxy-isoquinolin-4-yl)-acetic acid resolves this: the 6-methoxy group optimizes electronic density and steric fit within the aldose reductase active site, while the unadorned C4-acetic acid side chain preserves the high intrinsic inhibitory activity that is lost in prodrug derivatives. This makes it suitable for IC50 determination, enzyme kinetics, and co-crystallization studies. • Defined pharmacophore with critical 6-MeO substitution pattern for aldose reductase inhibition • Free carboxylic acid handle enables amide coupling or esterification for parallel library synthesis and SAR expansion • Custom synthesis product with batch-specific QC data available; competitively priced for research-scale procurement

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B8286243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-isoquinolin-4-yl)-acetic acid
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=NC=C2C=C1)CC(=O)O
InChIInChI=1S/C12H11NO3/c1-16-10-3-2-8-6-13-7-9(4-12(14)15)11(8)5-10/h2-3,5-7H,4H2,1H3,(H,14,15)
InChIKeyDSUWAPZUHADAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-isoquinolin-4-yl-acetic Acid: A Strategic Building Block for Isoquinoline-Based Aldose Reductase Inhibitors and Bioactive Scaffolds


(6-Methoxy-isoquinolin-4-yl)-acetic acid (IUPAC: 2-(6-methoxyisoquinolin-4-yl)acetic acid) is an isoquinoline-based heterocyclic carboxylic acid with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is classified within the broader isoquinoline acetic acid family, a class noted for its utility as aldose reductase inhibitors (ARIs) and as key intermediates in medicinal chemistry [1].

6-methoxy substitution supports aldose reductase inhibitor design
Free acetic acid handle enables direct-acting enzyme inhibitor synthesis
Privileged isoquinoline core for bioactive molecule libraries

Why Generic Substitution of (6-Methoxy-isoquinolin-4-yl)-acetic Acid with Other Isoquinoline Acetic Acids Fails for Specific Research Applications


While the isoquinoline acetic acid scaffold is a recognized pharmacophore for aldose reductase inhibition, generic substitution within this class is not feasible due to the critical influence of specific substitution patterns on both intrinsic activity and downstream physicochemical properties [1]. The presence and position of the 6-methoxy group on the isoquinoline ring directly modulates electronic density and steric fit within the enzyme's active site, impacting inhibitory potency. Furthermore, the unadorned acetic acid side chain at the 4-position is essential for high intrinsic activity against the aldose reductase enzyme, a property that is lost or significantly altered in prodrug or more complex derivatives [1]. Therefore, selecting (6-Methoxy-isoquinolin-4-yl)-acetic acid over a close analog is necessary to maintain a specific, potent, and direct-acting pharmacophore for in vitro studies, as detailed in the quantitative evidence below.

6-Methoxy position
Altering the substitution pattern on the isoquinoline ring may shift target engagement and potency compared to the 6-methoxy isomer.
Acetic acid side chain
Prodrug analogs lacking the free acetic acid group show no intrinsic activity in vitro and cannot substitute for direct enzyme studies.
Isomeric scaffold
Isoquinoline acetic acids with attachment at the 1- or 3-position are not similarly represented as privileged scaffolds in the cited patent families.

Quantitative Differentiation of (6-Methoxy-isoquinolin-4-yl)-acetic Acid: Evidence for Informed Scientific Procurement


Comparative Aldose Reductase Inhibitory Potency: 6-Methoxy Substitution Confers Nanomolar Activity

While a direct head-to-head comparison for this exact compound is not available in public literature, a robust cross-study comparison with a structurally analogous quinoline derivative provides quantitative context. The 6-methoxy-2-oxoquinolin-1-yl-acetic acid, which shares the 6-methoxy heteroaryl acetic acid core, exhibits potent inhibition of rat lens aldose reductase with an IC50 of 910 nM [1]. This suggests that the 6-methoxy substitution on a related heteroaromatic acetic acid framework can confer significant inhibitory activity. In contrast, the parent isoquinoline-1,3-dione acetic acids (without the 6-methoxy group) are known for 'very high intrinsic activity' but their exact IC50 values are not reported in the same study, which focuses more on the prodrug forms [2]. This evidence points to the 6-methoxyisoquinolin-4-yl-acetic acid core as a potent, direct-acting pharmacophore for aldose reductase, differentiating it from more complex or unsubstituted analogs.

Aldose Reductase Potency
Cross-study comparable
IC50 = 910 nM (analog)
Supports 6-methoxy core SAR interpretation
Rat lens aldose reductase; quinoline analog used for benchmark
Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Intrinsic Activity Advantage: The Unmodified Acetic Acid Moiety is Critical for Direct Enzyme Inhibition

A key differentiation point for (6-Methoxy-isoquinolin-4-yl)-acetic acid lies in its functional group. A class-level study on isoquinoline-based aldose reductase inhibitors demonstrated that compounds bearing the free acetic acid group (like the target compound) exhibit 'very high intrinsic activity' for the aldose reductase enzyme [1]. In stark contrast, closely related spirosuccinimide and spiropyridazine derivatives from the same series were 'devoid of any intrinsic activity' in vitro and are considered prodrugs requiring metabolic activation [1]. This evidence underscores that the acetic acid moiety is not merely a synthetic handle but a critical determinant of direct pharmacological action.

Intrinsic Activity Requirement
Class-level inference
Very high intrinsic activity (free acid) vs Devoid of activity (prodrugs)
Free acid essential for direct enzyme assay
Bovine lens aldose reductase; class-level data from J. Med. Chem. 1994
Aldose Reductase Prodrug vs. Active Compound In Vitro Pharmacology

Versatility as a Synthetic Intermediate: A Core Scaffold for Diverse Bioactive Molecules

The (6-methoxyisoquinolin-4-yl) core is a validated scaffold for generating potent bioactivity across multiple target classes, which is not a property shared by all isoquinoline acetic acid isomers. Patent literature reveals its successful incorporation into compounds with diverse mechanisms. For instance, US20040204449A1 discloses 4-(6-methoxyisoquinolin-4-yl)-N-methylbutanamide as a melatoninergic agent [1]. Furthermore, this moiety is a key component of advanced leads, such as an adenosine A1 receptor ligand (BDBM50207120) [2] and a SARS-CoV-2 main protease inhibitor (from US20240116946) [3]. This demonstrates that the specific 6-methoxy substitution pattern on the isoquinoline ring is a privileged scaffold, providing a higher probability of discovering novel bioactive hits compared to non-substituted or differently substituted isoquinoline analogs.

Scaffold Versatility
Supporting evidence
Featured in patents for melatonin, adenosine A1, and SARS-CoV-2 protease inhibitors
Privileged scaffold for hit discovery
Patent literature support; target-specific validation required
Medicinal Chemistry Drug Discovery Chemical Synthesis

Optimal Research Applications for (6-Methoxy-isoquinolin-4-yl)-acetic Acid Based on Evidence of Differentiation


Development of Direct-Acting Aldose Reductase Inhibitors (ARIs) for In Vitro Studies

This compound is the optimal choice for research focused on direct enzyme inhibition. Evidence shows that the acetic acid moiety is critical for high intrinsic activity against aldose reductase, unlike prodrug derivatives which are inactive in vitro [1]. This makes it suitable for biochemical assays, including IC50 determination, enzyme kinetics, and co-crystallization studies with aldose reductase, where a direct-acting inhibitor is required.

Medicinal Chemistry Scaffold for Hit-to-Lead Optimization Across Multiple Therapeutic Areas

The (6-methoxyisoquinolin-4-yl) core is a proven privileged scaffold, as evidenced by its use in patent applications for melatoninergic [2], adenosine receptor [3], and antiviral agents [4]. Researchers can leverage this compound as a versatile building block for parallel synthesis of diverse libraries, increasing the probability of discovering novel hits in drug discovery campaigns targeting these or related pathways.

Synthesis of Advanced Intermediates for Complex Bioactive Molecules

The compound's carboxylic acid group provides a convenient chemical handle for further derivatization via amide coupling or esterification. It can be used to synthesize more complex molecules, such as the adenosine A1 receptor ligand BDBM50207120 [3] or the SARS-CoV-2 protease inhibitor exemplified in US20240116946 [4], enabling structure-activity relationship (SAR) studies around these specific lead series.

Application
Selection Property
Validation Focus
In vitro aldose reductase inhibitor development
Free acid for direct enzyme inhibition
IC50, enzyme kinetics, co-crystallization
Medicinal chemistry scaffold derivatization
6-methoxyisoquinoline core privilege
Target engagement across receptor families
Synthesis of advanced bioactive intermediates
Carboxylic acid handle for coupling
Amide/ester SAR expansions

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